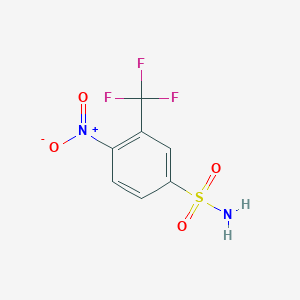
4-Nitro-3-(trifluoromethyl)benzenesulfonamide
Vue d'ensemble
Description
4-Nitro-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C7H5F3N2O4S and its molecular weight is 270.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-Nitro-3-(trifluoromethyl)benzenesulfonamide (NTB) is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article synthesizes current findings on the biological activity of NTB, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of NTB includes a nitro group and a trifluoromethyl group, which enhance its lipophilicity and biological activity. The presence of these functional groups may facilitate better membrane permeability, allowing for effective cellular uptake.
Anti-inflammatory Activity
Research indicates that NTB exhibits significant anti-inflammatory properties. In vitro studies have demonstrated that NTB can inhibit the proliferation of prostate cancer cells, specifically the LNCaP cell line, which is known to be androgen-dependent. Treatment with NTB resulted in a marked reduction in cell proliferation over time, suggesting its potential as an antiandrogenic agent .
Table 1: Anti-inflammatory Effects of NTB
| Study | Concentration | Effect on Cell Proliferation |
|---|---|---|
| 100 µM | Significant inhibition observed on days 5 and 8 | |
| Varies | Inhibition of carrageenan-induced rat paw edema (up to 94.69%) |
Antimicrobial Activity
NTB has also been evaluated for its antimicrobial properties. Various studies report its effectiveness against multiple bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values indicate that NTB possesses potent antimicrobial activity comparable to established antibiotics.
Table 2: Antimicrobial Efficacy of NTB
The mechanisms through which NTB exerts its biological effects are multifaceted:
- Inhibition of Androgen Receptors : NTB's structure allows it to act as an antagonist to androgen receptors, disrupting the signaling pathways that promote prostate cancer cell growth .
- Antimicrobial Mechanisms : The sulfonamide moiety is known to inhibit bacterial folate synthesis, a critical pathway for bacterial growth and replication .
Case Studies
A case study involving the use of NTB in treating benign prostate hyperplasia (BPH) demonstrated promising results. In vivo experiments showed that administration of NTB significantly reduced prostate size and improved urinary function in animal models .
Propriétés
IUPAC Name |
4-nitro-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O4S/c8-7(9,10)5-3-4(17(11,15)16)1-2-6(5)12(13)14/h1-3H,(H2,11,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDSLOPGYDEFOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380910 | |
| Record name | 4-nitro-3-(trifluoromethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21988-05-6 | |
| Record name | 4-nitro-3-(trifluoromethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















